molecular formula C12H18FNO B13291133 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline

Cat. No.: B13291133
M. Wt: 211.28 g/mol
InChI Key: YAUFCAQINORCBS-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C12H18FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position, a methoxy group at the 5-position, and an N-(3-methylbutyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline typically involves the following steps:

    Nitration: The starting material, 2-fluoro-5-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is then alkylated with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets. The fluoro and methoxy groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The N-(3-methylbutyl) group provides steric hindrance, which can affect the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxyaniline: Lacks the N-(3-methylbutyl) group, making it less sterically hindered.

    2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline: Similar structure but with a different alkyl group, affecting its chemical properties.

    2-Fluoro-5-methoxy-N-(3-methylpentyl)aniline: Contains a longer alkyl chain, influencing its solubility and reactivity.

Uniqueness

2-Fluoro-5-methoxy-N-(3-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-fluoro-5-methoxy-N-(3-methylbutyl)aniline

InChI

InChI=1S/C12H18FNO/c1-9(2)6-7-14-12-8-10(15-3)4-5-11(12)13/h4-5,8-9,14H,6-7H2,1-3H3

InChI Key

YAUFCAQINORCBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=C(C=CC(=C1)OC)F

Origin of Product

United States

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